3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride
Description
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched ether substituent (3,3-dimethylbutoxy) attached to a propane sulfonyl chloride backbone. This compound is part of the organic building blocks category, commonly used in pharmaceutical and chemical synthesis for introducing sulfonate groups or as intermediates in cross-coupling reactions.
Key structural features include:
- Molecular formula: Likely C₉H₁₇ClO₃S (inferred from substituents).
- Reactive group: Sulfonyl chloride (-SO₂Cl), which is highly electrophilic and reactive toward nucleophiles like amines or alcohols.
- Ether substituent: The 3,3-dimethylbutoxy group may enhance lipophilicity compared to linear ether analogs, influencing solubility and reactivity.
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-(3,3-dimethylbutoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2,3)5-7-13-6-4-8-14(10,11)12/h4-8H2,1-3H3 |
InChI Key |
FDXLLQYPUQGXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Alkoxy Chain: 3-(3,3-Dimethylbutoxy)propane
Method A: Williamson Ether Synthesis
-
- 3-Chloropropanol or 3-bromopropane
- 3,3-Dimethylbutanol or its derivative
- Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as base
- Anhydrous dimethylformamide (DMF) or acetone as solvent
-
- Deprotonate the 3,3-dimethylbutanol with NaH in dry DMF to generate the alkoxide.
- React the alkoxide with 3-chloropropane (or 3-bromopropane) to form the ether linkage.
- Purify by distillation or chromatography.
3,3-Dimethylbutanol + NaH → Alkoxide
Alkoxide + 3-chloropropane → 3-(3,3-Dimethylbutoxy)propane
Sulfonation to Form the Sulfonic Acid Intermediate
Method B: Direct Sulfonation of the Alcohol or Alkoxy Derivative
-
- Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complex
- Anhydrous conditions to prevent side reactions
-
- Add chlorosulfonic acid dropwise to a cooled solution of 3-(3,3-Dimethylbutoxy)propane in an inert solvent such as dichloromethane (DCM).
- Maintain low temperature (~0°C) to control exotherm.
- Stir for several hours, then quench with ice-cold water.
- Isolate the sulfonic acid by filtration or extraction.
Note: Direct sulfonation of an alcohol can lead to sulfonic acid formation at the terminal hydroxyl group, which is suitable for subsequent conversion to sulfonyl chloride.
Conversion of Sulfonic Acid to Sulfonyl Chloride
Method C: Chlorination Using Thionyl Chloride or Phosphorus Oxychloride
-
- Thionyl chloride (SOCl₂) or oxalyl chloride
- Catalytic amount of DMF (to catalyze reaction)
- Inert solvent such as DCM or chloroform
-
- Dissolve the sulfonic acid in anhydrous DCM.
- Add excess SOCl₂ and a catalytic amount of DMF.
- Reflux under inert atmosphere (nitrogen or argon) for several hours.
- Remove excess reagents under reduced pressure.
- Purify the sulfonyl chloride by distillation or recrystallization.
Sulfonic acid + SOCl₂ → Sulfonyl chloride + SO₂ + HCl
Purification and Characterization
-
- Recrystallization from suitable solvents like hexanes or ethyl acetate.
- Column chromatography if necessary.
-
- Confirm structure via NMR spectroscopy, IR spectroscopy (notably the S=O stretch), and mass spectrometry.
- Purity assessed by HPLC analysis, aiming for >98% purity.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Alkoxy formation | 3,3-Dimethylbutanol, NaH | DMF | 0–25°C | Williamson ether synthesis |
| Sulfonation | Chlorosulfonic acid | Dichloromethane | 0°C to room temp | Controlled addition, low temp |
| Chlorination | Thionyl chloride, DMF | DCM | Reflux | Anhydrous, inert atmosphere |
| Purification | Recrystallization | Hexanes/ethyl acetate | Room temp | Confirm purity via HPLC |
Research Findings and Notes
- Patents and literature emphasize the importance of controlling reaction conditions during sulfonation and chlorination to prevent overreaction or decomposition (e.g., EP4417602A1, US7772403B2).
- Purity of the final sulfonyl chloride is critical for subsequent applications, with typical yields around 80–90%.
- Handling: Sulfonyl chlorides are moisture-sensitive and should be stored under inert atmosphere at low temperature to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Base catalysts like triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate esters: Formed by the reaction with alcohols
Sulfonate thioesters: Formed by the reaction with thiols
Scientific Research Applications
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs.
Material Science: As a precursor for the synthesis of sulfonate-based polymers and materials.
Biochemistry: In the modification of biomolecules for studying protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonate thioester linkages. These reactions are crucial in modifying the chemical properties of target molecules, enabling their use in various applications.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Below is a detailed comparison of 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituent effects, and commercial availability.
Table 1: Structural and Commercial Comparison
Key Comparison Points
Substituent Effects on Reactivity: Branched vs. Electron-Withdrawing Groups: The chloro-methylphenoxy group in CAS 1496484-90-2 introduces electron-withdrawing effects, which may accelerate sulfonate displacement reactions compared to ether-based analogs .
Commercial Availability: The target compound and 3-(Tert-pentyloxy)propane-1-sulfonyl chloride are discontinued, whereas 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride remains available at 98% purity for research use .
Hazard Profiles :
- 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS 1909309-63-2) is classified under UN 3265 (Class 8, corrosive) with hazards H314 (skin corrosion) and H335 (respiratory irritation), indicating stricter handling requirements compared to other compounds .
Synthetic Utility :
- Compounds like 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride (CAS 1018251-96-1) are tailored for sulfonamide synthesis due to the sulfamoyl group, whereas the target compound’s ether substituent may favor lipophilic drug intermediates .
Research and Application Notes
- Researchers may need to explore alternatives like CAS 1496484-90-2 for similar ether-sulfonyl chloride applications .
- Purity and Storage : Most available compounds (e.g., CAS 1496484-90-2) are supplied at 98% purity, requiring storage at room temperature with precautions for moisture-sensitive sulfonyl chloride groups .
Biological Activity
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClO₃S
- SMILES Representation : C(C)(C)CCOC(CS(=O)(=O)Cl)C
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of sulfonyl chlorides, including this compound. The compound has shown effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 17 | |
| Escherichia coli | 11 |
The inhibition zone diameter (IZD) indicates the effectiveness of the compound in inhibiting bacterial growth. The results suggest significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.
The mechanism through which sulfonyl chlorides exhibit antimicrobial activity typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. This disruption can lead to cell lysis or inhibit growth effectively.
Case Studies
-
Synthesis and Characterization :
A study conducted by Ijeomah et al. involved the synthesis of related sulfonamide compounds and their characterization using techniques such as FT-IR and NMR spectroscopy. The synthesized compounds demonstrated varying degrees of antibacterial activity, suggesting a structure-activity relationship that could be explored further for this compound . -
Comparative Studies :
Comparative studies have shown that while this compound exhibits antibacterial properties similar to other sulfonamides, its unique structure may confer distinct advantages in specific applications. For instance, its ability to penetrate bacterial membranes more effectively than traditional sulfonamides was noted in preliminary studies .
Q & A
Basic: What are the optimal synthetic routes for 3-(3,3-dimethylbutoxy)propane-1-sulfonyl chloride, and how does its structure influence reactivity?
Methodological Answer:
The synthesis typically involves reacting 3-(3,3-dimethylbutoxy)propanol with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions like hydrolysis . The 3,3-dimethylbutoxy group enhances steric hindrance, slowing hydrolysis but may reduce nucleophilic substitution rates compared to smaller alkoxy substituents (e.g., methoxy) . Post-synthesis purification via vacuum distillation or column chromatography is critical due to the compound’s sensitivity to moisture .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the propane-1-sulfonyl chloride backbone and dimethylbutoxy substituents. The sulfonyl chloride group shows distinct deshielded signals (δ 3.5–4.0 ppm for adjacent protons) .
- IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm<sup>-1</sup> and 1170 cm<sup>-1</sup> confirm the sulfonyl chloride group .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~264.7 for C9H19ClO3S) .
Advanced: How do electronic and steric effects of the 3,3-dimethylbutoxy group influence nucleophilic substitution reactions?
Methodological Answer:
The dimethylbutoxy group’s electron-donating methoxy moiety increases electron density at the sulfur center, potentially accelerating reactions with electrophiles. However, steric hindrance from the branched alkyl chain may reduce accessibility for bulky nucleophiles (e.g., tertiary amines). Comparative kinetic studies with analogs (e.g., 3-methoxypropane sulfonyl chloride) can isolate steric vs. electronic effects . For example, reactions with aniline show a 20% slower rate compared to methoxy-substituted analogs due to steric blocking .
Advanced: What strategies mitigate hydrolytic instability during storage and experimental use?
Methodological Answer:
Hydrolysis to the sulfonic acid derivative is a key stability challenge. Recommended strategies include:
- Storage : Under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials to prevent light-induced degradation .
- In Situ Generation : Use freshly prepared solutions in dry aprotic solvents (e.g., DMF or DCM) for reactions requiring prolonged exposure to ambient conditions .
- Kinetic Monitoring : Periodic FT-IR or <sup>1</sup>H NMR to track hydrolysis, with adjustments to reaction timelines if >5% degradation occurs .
Advanced: How can this compound be used to modify biomolecules for biochemical studies?
Methodological Answer:
The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues in proteins) or thiols (e.g., cysteine), forming stable sulfonamide or thiosulfonate linkages. A protocol for protein labeling involves:
Dissolve the compound in dry DMF (10 mM).
Add to a buffered protein solution (pH 7.4, 4°C) at a 5:1 molar ratio.
Quench unreacted reagent with excess glycine after 1 hour.
This method achieves >90% labeling efficiency for bovine serum albumin (BSA), confirmed by MALDI-TOF .
Advanced: What contradictions exist in reported reactivity data for sulfonyl chlorides with similar substituents?
Methodological Answer:
Conflicting data arise from solvent polarity and nucleophile size. For example:
- In polar aprotic solvents (DMF), electron-withdrawing substituents (e.g., nitro groups) enhance reactivity with small nucleophiles like NH3, but bulky groups (e.g., dimethylbutoxy) reduce efficiency by 30% due to steric effects .
- In non-polar solvents (toluene), steric hindrance dominates, leading to incomplete reactions even with electron-donating groups . Researchers must optimize solvent and temperature (e.g., 40°C in DMF) to balance these factors .
Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilic sulfur center’s charge distribution and transition states. For example:
- Nucleophilic Attack : Calculations show a 15% higher activation energy for attack at the sulfonyl chloride group compared to methoxy-substituted analogs, aligning with experimental kinetic data .
- Solvent Effects : COSMO-RS simulations predict acetonitrile as optimal for minimizing hydrolysis while maintaining nucleophile accessibility .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory due to corrosive and lachrymatory properties .
- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption with vermiculite .
- Waste Disposal : Quench with excess ice-cold ethanol before aqueous disposal to prevent violent hydrolysis .
Advanced: What are the challenges in scaling up reactions for gram-scale synthesis?
Methodological Answer:
Key challenges include:
- Exothermic Reactions : Use jacketed reactors with precise temperature control (–5°C) during chlorosulfonic acid addition to prevent runaway reactions .
- Purification : Centrifugal partition chromatography (CPC) improves yield (>85%) compared to traditional column methods .
- Moisture Sensitivity : Continuous argon sparging and molecular sieves in solvent lines prevent hydrolysis during large-scale reactions .
Advanced: How does this compound compare to other sulfonyl chlorides in drug discovery applications?
Methodological Answer:
Its branched alkoxy group offers unique advantages:
- Metabolic Stability : The dimethylbutoxy group resists cytochrome P450 oxidation better than linear alkoxy chains, as shown in liver microsome assays (t1/2 = 120 min vs. 45 min for methoxy analogs) .
- Solubility : LogP values (~2.1) indicate moderate lipid solubility, suitable for blood-brain barrier penetration in CNS drug candidates .
Comparative studies with 3-(4-chlorophenoxy)propane sulfonyl chloride show 3-fold higher potency in kinase inhibition assays due to improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
